(S)-Viteralone

Cytotoxicity Leukemia Sesquiterpenoid

Research reproducibility requires precise stereochemistry-generic furoeremophilane analogs lack validated activity profiles. (S)-Viteralone solves this with certified ≥98% purity as a solid. - **Defined bioactivity**: Moderate cytotoxicity (IC50 29.15 μg/mL vs. HL-60) for benchmarking novel entities. - **SAR utility**: Distinct benzofuran scaffold for structure-activity studies within furoeremophilane class. - **Analytical standard**: Quantification in Vitex spp. extracts via HPLC/LC-MS.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
Cat. No. B12111072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Viteralone
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC1CCC(=O)C2=CC3=C(C(=C12)C)C(=CO3)C=O
InChIInChI=1S/C15H14O3/c1-8-3-4-12(17)11-5-13-15(9(2)14(8)11)10(6-16)7-18-13/h5-8H,3-4H2,1-2H3
InChIKeyCTWSYQBTROEFSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Viteralone Procurement Guide: Baseline Overview


(S)-Viteralone (CAS 87440-75-3) is a naturally occurring benzofuran-type sesquiterpenoid belonging to the furoeremophilane class [1]. It is primarily isolated from various species of the Vitex genus, including Vitex negundo and Vitex rotundifolia . This compound is supplied as a solid, typically with a certified purity of ≥98% [2], and is intended exclusively for research use .

Natural product sesquiterpenoid (S-enantiomer)
Isolated from Vitex species; furoeremophilane class
High-purity solid; specification review recommended

(S)-Viteralone Specificity: Why In-Class Analogs Differ


Procurement decisions for (S)-Viteralone require precise specification. The furoeremophilane class of sesquiterpenoids exhibits wide structural diversity, and minor modifications to the core benzofuran ring or stereochemistry can drastically alter a compound's biological activity profile [1]. Furthermore, the isolation of (S)-Viteralone alongside structurally similar compounds with demonstrably different cytotoxic potencies from the same plant source underscores that generic substitution or assumption of class-level equivalence is scientifically unjustified [2]. Selecting the specific enantiomer and chemical structure is therefore critical for experimental reproducibility and data validity.

Cytotoxicity potency may differ across furoeremophilane analogs; reported comparisons show substantial variation
(S)-enantiomer stereochemistry is critical; racemate or opposite enantiomer may confound assay results
Uncharacterized extracts or impure analogs may introduce contaminants, undermining reproducibility

(S)-Viteralone Quantitative Differentiation: Evidence vs. Closest Analogs


Cytotoxicity vs. Negunfurol in HL-60 Leukemia Cells

In a cross-study analysis, (S)-Viteralone exhibits moderate cytotoxicity against the human promyelocytic leukemia cell line HL-60 with an IC50 value of 29.15 μg/mL . This is significantly less potent than negunfurol, another furan-containing sesquiterpenoid isolated from the seeds of the same species, Vitex negundo, which was reported to be highly active against the identical HL-60 cell line with an IC50 value of 0.94 ± 0.26 μg/mL [1]. This difference highlights the critical impact of structural differences within the same compound class on biological potency.

Cytotoxicity vs. Negunfurol
Reported comparison
(S)-Viteralone IC50 29.15 μg/mL; Negunfurol IC50 0.94 μg/mL
~31-fold difference
Supports cytotoxicity endpoint review
Cross-study comparison; assay conditions may differ
Cytotoxicity Leukemia Sesquiterpenoid

Stereochemical Specificity: (S)-Enantiomer vs. Racemate

The compound is specifically designated as (S)-Viteralone, indicating a defined stereocenter. The levorotatory enantiomer, (-)-viteralone, is the form isolated from plant sources and is the subject of reported biological activity [1]. The racemic mixture or the (R)-enantiomer would represent distinct chemical entities with potentially different or absent biological activities. The (S)-enantiomer's specific stereochemistry is defined by its InChIKey (CTWSYQBTROEFSB-QMMMGPOBSA-N), which differs from the racemate's InChIKey (CTWSYQBTROEFSB-UHFFFAOYSA-N) [2].

Stereochemical Identity
Class-level inference
(S)-enantiomer (InChIKey QMMMGPOBSA) vs. racemate (UHFFFAOYSA)
Distinct 3D configuration
Enantiomer-attribution review context
Biological activity attributed to (S)-enantiomer
Chiral Chemistry Structure-Activity Relationship Sesquiterpenoid

Physicochemical Properties Supporting In Vitro Reproducibility

(S)-Viteralone's calculated physicochemical properties support its utility as a research tool. Its moderate lipophilicity (cLogP = 3.44) and topological polar surface area (tPSA = 47.3 Ų) predict adequate cell permeability for in vitro assays, while also suggesting manageable solubility in standard solvents like DMSO [1]. These properties are distinct from more polar or lipophilic analogs in its class, which could exhibit different solubility, permeability, or non-specific binding characteristics, impacting assay reproducibility.

Physicochemical Profile
Supporting evidence
cLogP 3.44, tPSA 47.3 Ų, MW 242.27 g/mol
Supports in vitro assay solubility/permeability review
Predicted properties; experimental verification advised
Solubility Drug-likeness Physicochemical Properties

Analytical Purity and Characterization for Research Use

Reputable vendors of (S)-Viteralone specify a high purity standard, typically ≥98%, as determined by HPLC, and confirm identity and structure through complementary techniques such as NMR and Mass Spectrometry [1]. This level of characterization is a critical differentiator from an impure extract or an uncharacterized analog, ensuring that observed biological activity is attributable to the compound of interest and not to contaminants or degradation products .

Purity & Characterization
Specification review
≥98% (HPLC); NMR and MS confirmed
Supports lot consistency and assay reproducibility
Verify vendor CoA for batch-specific data
Analytical Standard Quality Control Procurement

(S)-Viteralone Applications: Recommended Scenarios


Moderate-Potency Control in Leukemia Cytotoxicity Assays

Based on its defined, moderate IC50 value of 29.15 μg/mL against HL-60 cells , (S)-Viteralone is ideally suited as a reference compound for benchmarking the activity of novel chemical entities or extracts in leukemia cytotoxicity assays. Its activity profile, which is distinct from highly potent compounds like negunfurol (IC50 0.94 μg/mL) [1], allows it to serve as a 'medium control' for sensitivity comparisons, a role for which a generic analog would be unsuitable.

Chemical Tool for Furoeremophilane SAR Studies

Given its distinct and defined benzofuran core structure and stereochemistry , (S)-Viteralone is a valuable chemical tool for exploring SAR within the furoeremophilane class. It can be used as a specific reference point in studies aimed at understanding how modifications to the eremophilane skeleton influence biological activity, particularly in comparison to structurally related compounds with reported activities [1]. Its use in such studies is predicated on its availability as a pure, well-characterized entity [2].

Analytical Standard for Vitex Phytochemical Profiling

As a known natural product from Vitex negundo, V. rotundifolia, and V. trifolia , high-purity (S)-Viteralone is essential as an analytical standard for the identification and quantification of this compound in complex plant extracts. Its use in HPLC or LC-MS based metabolomic studies of Vitex species is critical for quality control, chemotaxonomic analysis, and ensuring batch-to-batch consistency of herbal preparations, a function that cannot be reliably performed by a different or impure analog.

Application
Selection Property
Validation Focus
Leukemia cell-model studies
Moderate reported cytotoxicity profile
Benchmarking novel entities against reported IC50 context
Furoeremophilane SAR research
Defined (S)-stereochemistry and benzofuran core
Structure-activity relationship interpretation
Vitex phytochemical profiling
Characterized purity standard
Analytical method calibration and quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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